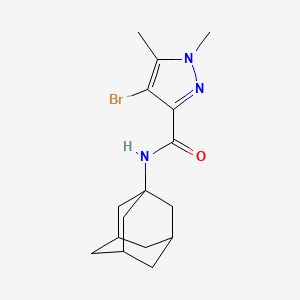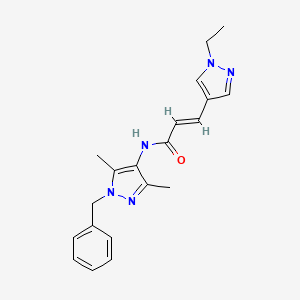![molecular formula C11H14N2O6S B14930372 2,3-dimethoxy-6-{(E)-[2-(methylsulfonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B14930372.png)
2,3-dimethoxy-6-{(E)-[2-(methylsulfonyl)hydrazinylidene]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID is an organic compound characterized by its complex structure, which includes methoxy groups, a benzoic acid moiety, and a hydrazono functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of methoxy groups, formation of the benzoic acid core, and the addition of the hydrazono functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the hydrazono group to corresponding amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH adjustments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with biological macromolecules, leading to modulation of their activity. This compound may also interact with enzymes and receptors, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-DIMETHOXY-6-{(Z)-[(2-METHYLBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID
- 2,3-DIMETHOXY-6-{(Z)-[(METHYLCARBAMOTHIOYL)HYDRAZONO]METHYL}BENZOIC ACID
- 2,3-DIMETHOXY-6-[(E)-{[2-(1-NAPHTHYLAMINO)PROPANOL]HYDRAZONO}METHYL]BENZOIC ACID
Uniqueness
2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID is unique due to its specific structural features, such as the presence of methoxy groups and the (E)-configuration of the hydrazono group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C11H14N2O6S |
|---|---|
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
2,3-dimethoxy-6-[(E)-(methylsulfonylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-18-8-5-4-7(6-12-13-20(3,16)17)9(11(14)15)10(8)19-2/h4-6,13H,1-3H3,(H,14,15)/b12-6+ |
Clé InChI |
BWDSRNXEPWIOST-WUXMJOGZSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)/C=N/NS(=O)(=O)C)C(=O)O)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C=NNS(=O)(=O)C)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14930289.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B14930294.png)

![N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14930312.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930320.png)
![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14930336.png)
![3-Chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B14930337.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B14930342.png)
![6-(1,5-dimethylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14930356.png)
![6-cyclopropyl-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14930362.png)
![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B14930364.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B14930374.png)

